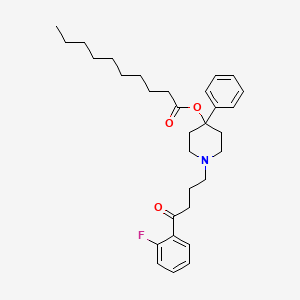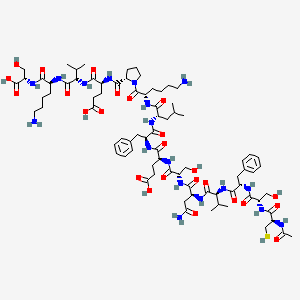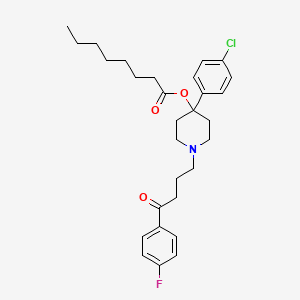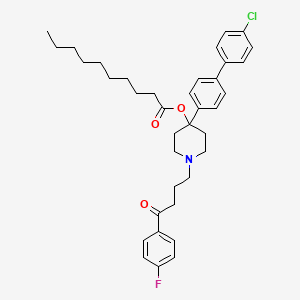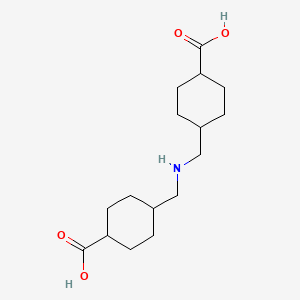
trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)
Übersicht
Beschreibung
trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid): is a chemical compound with the molecular formula C16H27NO4 and a molecular weight of 297.39 g/mol . This compound is a white to off-white solid that is slightly soluble in methanol and water when heated .
Wirkmechanismus
Target of Action
Tranexamic Acid Dimer, also known as trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) or R7PAC6437T, primarily targets plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis process, which is the body’s mechanism for breaking down blood clots .
Mode of Action
Tranexamic Acid Dimer acts as an antifibrinolytic . It competitively inhibits the activation of plasminogen to plasmin . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . This compound binds more strongly than aminocaproic acid (another antifibrinolytic) to both the strong and weak receptor sites of the plasminogen molecule .
Biochemical Pathways
The primary biochemical pathway affected by Tranexamic Acid Dimer is the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, this compound prevents the dissolution of fibrin, a protein that forms the meshwork of blood clots . This action effectively reduces or prevents hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders .
Pharmacokinetics
The initial volume of distribution of Tranexamic Acid Dimer is approximately 0.18 L/kg , and its steady-state volume of distribution is 0.39 L/kg . This compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of Tranexamic Acid Dimer’s action is the reduction or prevention of significant bleeding . This is particularly beneficial in conditions characterized by hyperfibrinolysis, where there is an increased breakdown of blood clots leading to excessive bleeding .
Action Environment
The efficacy of Tranexamic Acid Dimer can be influenced by various environmental factors. For instance, the dosage of Tranexamic Acid Dimer can significantly impact its effectiveness and potential side effects. High doses of Tranexamic Acid Dimer have been associated with an increased risk of seizure activity . Therefore, careful dosage adjustment and monitoring are essential to ensure the safe and effective use of this compound .
Biochemische Analyse
Biochemical Properties
Tranexamic Acid Dimer is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . It binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule . It has been shown to attenuate urokinase plasminogen activator (uPA) activity with an inhibitory constant (K i) of 2 mM .
Cellular Effects
Tranexamic Acid Dimer has been shown to have effects on various types of cells. For instance, it has been found to inhibit cell migration of MDA-MB-231 BAG breast cancer cells in vitro . It also improves clot strength and decreases fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .
Molecular Mechanism
The molecular mechanism of Tranexamic Acid Dimer involves its binding to the lysine binding sites in plasminogen and tissue-type plasminogen activator, impairing their interaction with the exposed lysine residues on the fibrin surface . This impedes the fibrinolytic pathway by decreasing consumption of fibrinogen and clot dissolution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tranexamic Acid Dimer have been observed to change over time. For instance, in a study involving spinal surgery, the rise of D-dimer was attenuated from 8.3 ± 5.0 μg/mL in the control cohort to 3.3 ± 3.2 μg/mL for the Tranexamic Acid Dimer cohort .
Dosage Effects in Animal Models
In animal models, the effects of Tranexamic Acid Dimer vary with different dosages. In a study involving dogs, it was found that the maximum amplitude (representing maximum clot strength) significantly increased from baseline at all time points for all treatments .
Metabolic Pathways
Tranexamic Acid Dimer is involved in the fibrinolytic pathway. It competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .
Transport and Distribution
The initial volume of distribution of Tranexamic Acid Dimer is 0.18 L/kg and its steady-state volume of distribution is 0.39 L/kg . It distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) involves the reaction of cyclohexanecarboxylic acid derivatives with an amine source under specific conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, resulting in different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) is used as a reference standard and impurity marker for Tranexamic Acid . It is also employed in the synthesis of various chemical derivatives for research purposes .
Biology: The compound is studied for its potential biological activities and interactions with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in relation to its parent compound, Tranexamic Acid, which is used to treat bleeding disorders .
Industry: In the industrial sector, trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) is used in the formulation of skin care products as a thickener and viscosity enhancer. It improves the skin’s elasticity and provides a silky feel .
Vergleich Mit ähnlichen Verbindungen
Tranexamic Acid: The parent compound of trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid), used to treat bleeding disorders.
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar structural features and chemical properties.
Uniqueness: trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) is unique due to its specific structural configuration and its role as an impurity marker for Tranexamic Acid. Its ability to enhance the viscosity and elasticity of skin care products also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXSMWMAJGYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917016 | |
| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93940-19-3 | |
| Record name | Tranexamic acid dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANEXAMIC ACID DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PAC6437T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


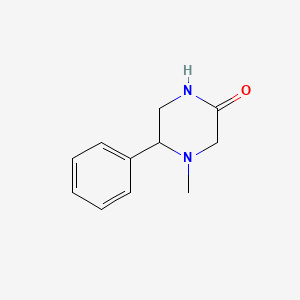
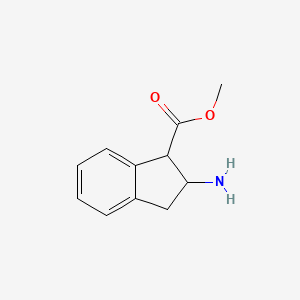
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
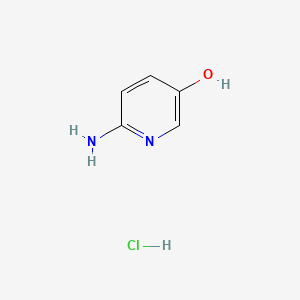

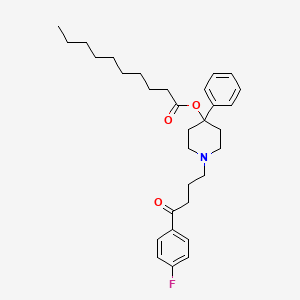
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
